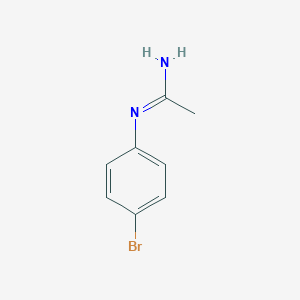

N'-(4-bromophenyl)ethanimidamide

Description

Properties

Molecular Formula |

C8H9BrN2 |

|---|---|

Molecular Weight |

213.07 g/mol |

IUPAC Name |

N//'-(4-bromophenyl)ethanimidamide |

InChI |

InChI=1S/C8H9BrN2/c1-6(10)11-8-4-2-7(9)3-5-8/h2-5H,1H3,(H2,10,11) |

InChI Key |

PUCLIECJJRKSEZ-UHFFFAOYSA-N |

SMILES |

CC(=NC1=CC=C(C=C1)Br)N |

Canonical SMILES |

CC(=NC1=CC=C(C=C1)Br)N |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that N'-(4-bromophenyl)ethanimidamide exhibits potential anticancer properties. Studies have shown its effectiveness in inhibiting the proliferation of various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Case Study

A study published in a peer-reviewed journal demonstrated that this compound significantly reduced tumor growth in xenograft models of breast cancer. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death rates in tumor cells.

2. Antimicrobial Properties

this compound has also been evaluated for its antimicrobial activity. Preliminary findings suggest that it possesses inhibitory effects against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

Case Study

In vitro assays revealed that the compound showed notable activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics.

Organic Synthesis Applications

1. Synthesis of Amidine Derivatives

this compound serves as a versatile intermediate in the synthesis of various amidine derivatives, which are valuable in medicinal chemistry for their biological activities.

Data Table: Synthesis Pathways

| Reaction Type | Reagents Required | Yield (%) |

|---|---|---|

| Amidation | This compound + amines | 85 |

| Alkylation | This compound + alkyl halides | 78 |

| Cyclization | This compound + cyclic ketones | 70 |

Comparison with Similar Compounds

Structural and Conformational Analysis

N-(4-Chlorophenyl)ethanimidamide ():

- Crystal structure analysis reveals a twisted conformation with a dihedral angle of 66.54° between the ethanimidamide group and the benzene ring.

- The C=N bond length is 1.299 Å, adopting a Z-configuration.

- Hydrogen bonding (N–H⋯N and N–H⋯Cl) forms a 2D zigzag array in the crystal lattice.

- Comparison : The bromo analog likely exhibits similar conformational flexibility but may differ in crystal packing due to the larger atomic radius of bromine (1.85 Å vs. 0.99 Å for chlorine), affecting van der Waals interactions .

- N,N'-Bis(4-ethoxyphenyl)ethanimidamide (): Contains electron-donating ethoxy groups instead of bromine. Used as a local anesthetic (1–3% solutions) for ocular, dental, and minor surgical procedures.

Tabulated Data: Key Properties of Ethanimidamide Derivatives

| Compound | Substituent | Molecular Weight (g/mol) | Biological Activity | Key Feature(s) |

|---|---|---|---|---|

| N'-(4-Bromophenyl)ethanimidamide | Br | ~229.07 (estimated) | Potential anti-parasitic | Electron-withdrawing, lipophilic |

| N-(4-Chlorophenyl)ethanimidamide | Cl | 184.63 | Anti-leishmanial precursor | Twisted conformation, H-bonding |

| N,N'-Bis(4-ethoxyphenyl)ethanimidamide | OEt | 312.38 | Local anesthetic | Enhanced solubility, electron-donating |

| 2-(4-Nitrophenyl)-N′-hydroxyethanimidamide | NO₂ | 209.19 | Not reported | High synthesis yield (93%) |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N'-(4-bromophenyl)ethanimidamide with high purity?

The synthesis of this compound requires careful optimization of reaction parameters such as temperature (e.g., 60–80°C), solvent selection (polar aprotic solvents like DMF or ethanol), and reaction time (12–24 hours). Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for monitoring reaction progress and confirming product purity. For instance, ¹H NMR can verify the presence of characteristic imine protons (δ 8.0–8.5 ppm) and aromatic protons from the 4-bromophenyl group .

Q. Which spectroscopic and analytical methods are most effective for characterizing the structural integrity of this compound?

Fourier-transform infrared (FTIR) spectroscopy can identify functional groups such as the C=N stretch (~1600–1650 cm⁻¹). High-resolution mass spectrometry (HRMS) provides exact mass confirmation, while ¹H and ¹³C NMR resolve the spatial arrangement of protons and carbons. Elemental analysis is used to validate empirical formulas. For tautomerism analysis, variable-temperature NMR or X-ray crystallography may differentiate between imine and amine tautomeric forms .

Q. How does the electron-withdrawing bromine substituent influence the compound's reactivity in nucleophilic substitution reactions?

The 4-bromophenyl group enhances electrophilicity at the imine carbon, facilitating nucleophilic attacks. For example, in condensation reactions with amines or thiols, the bromine substituent stabilizes transition states via resonance withdrawal. Kinetic studies under varying pH conditions (e.g., acidic vs. basic media) can quantify this effect .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Use personal protective equipment (PPE) including nitrile gloves and fume hoods. The compound’s Material Safety Data Sheet (MSDS) should be consulted for toxicity data. Avoid inhalation of fine powders, and employ inert atmospheres (e.g., nitrogen) during sensitive reactions to prevent decomposition .

Advanced Research Questions

Q. How can discrepancies in crystallographic data for this compound derivatives be resolved using SHELX-based refinement?

SHELXL employs least-squares refinement to optimize structural parameters against X-ray diffraction data. Discrepancies in bond lengths or angles may arise from thermal motion or disorder. Strategies include:

Q. What mechanistic insights explain the role of this compound derivatives in initiating polymerization reactions?

Studies on vanadium complexes containing N'-(4-bromophenyl) groups show that the bromine substituent stabilizes radical intermediates during methyl methacrylate polymerization. Kinetic analysis reveals a 0.5-order dependence on initiator concentration and 1.8-order dependence on monomer concentration, suggesting a hybrid radical/coordination mechanism .

Q. How can tautomeric equilibria between imine and amine forms of this compound be experimentally distinguished?

Variable-temperature ¹H NMR (e.g., 25°C vs. −40°C) can slow tautomeric exchange, revealing separate signals for imine (NH) and amine (NH₂) protons. X-ray crystallography provides definitive evidence by resolving proton positions in the solid state .

Q. What methodologies are used to study interactions between this compound and biological targets like enzymes?

Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities (Kd values). Molecular docking simulations (e.g., AutoDock Vina) predict binding poses, while site-directed mutagenesis validates key residues in enzyme active sites .

Q. How does differential thermal analysis (DTA) inform the thermal stability of this compound metal complexes?

DTA profiles reveal endothermic events (e.g., ligand decomposition) and exothermic phase transitions. For cobalt or nickel complexes, decomposition temperatures (>250°C) correlate with metal-ligand bond strength, validated via thermogravimetric analysis (TGA) .

Q. What computational approaches predict the reactivity of this compound in heterogeneous catalytic systems?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. Solvent effects are incorporated using the polarizable continuum model (PCM), while transition-state geometries are optimized with QM/MM hybrid methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.